molecular formula C16H11N3O4S B2472674 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide CAS No. 920351-34-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide

Cat. No.: B2472674
CAS No.: 920351-34-4
M. Wt: 341.34
InChI Key: CEVXKELBHCFEHF-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is a complex organic compound that features both a benzodioxole and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is unique due to its dual benzodioxole and benzothiazole moieties, which confer distinct biological activities. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(1,3-benzothiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14(17-9-5-6-11-12(7-9)23-8-22-11)15(21)19-16-18-10-3-1-2-4-13(10)24-16/h1-7H,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXKELBHCFEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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